N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Anticancer Cytotoxicity Thieno[2,3-d]pyrimidine scaffold

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS 917909-07-0; molecular formula C₁₇H₁₈N₄S; MW 310.4 g/mol) is a fully synthetic small molecule built on the thieno[2,3-d]pyrimidine core, a privileged heterocyclic scaffold extensively exploited in kinase inhibitor and GPCR modulator discovery. Unlike more elaborated clinical candidates such as the 5-HT₂B antagonist PRX‑08066 (which bears a 6-chloro substituent and a 4‑fluorobenzonitrile side‑chain) , this compound presents an unsubstituted thienopyrimidine ring linked via a C‑4 amine to an ortho‑piperidin‑1‑yl‑phenyl group.

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
CAS No. 917909-07-0
Cat. No. B12618210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
CAS917909-07-0
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C17H18N4S/c1-4-9-21(10-5-1)15-7-3-2-6-14(15)20-16-13-8-11-22-17(13)19-12-18-16/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,18,19,20)
InChIKeyBEWHQYXUDDHBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine: Core Scaffold, Physicochemical Profile, and Procurement Positioning


N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS 917909-07-0; molecular formula C₁₇H₁₈N₄S; MW 310.4 g/mol) is a fully synthetic small molecule built on the thieno[2,3-d]pyrimidine core, a privileged heterocyclic scaffold extensively exploited in kinase inhibitor and GPCR modulator discovery [1]. Unlike more elaborated clinical candidates such as the 5-HT₂B antagonist PRX‑08066 (which bears a 6-chloro substituent and a 4‑fluorobenzonitrile side‑chain) [2], this compound presents an unsubstituted thienopyrimidine ring linked via a C‑4 amine to an ortho‑piperidin‑1‑yl‑phenyl group. This simplified architecture results in a lower molecular weight (310.4 vs. 401.9 for PRX‑08066 free base) and a reduced heavy‑atom count, positioning it as a compact, tractable starting point for fragment‑based or scaffold‑hopping campaigns targeting 5‑HT receptors, EGFR kinases, or other thienopyrimidine‑addressable targets [3].

Why In‑Class Thieno[2,3-d]pyrimidin‑4‑amines Cannot Be Interchanged with N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine


Within the thieno[2,3-d]pyrimidin‑4‑amine family, minor structural variations drive large shifts in target potency, selectivity, and ADME properties. For example, the piperidino‑substituted derivative 20f showed antiproliferative IC₅₀ values of 12.5 µM (HepG‑2) and 18.3 µM (A‑375), while its hybrid analogue 22d achieved 3.2 µM and 4.8 µM against the same lines—a >3‑fold improvement traceable solely to the C‑4 substitution pattern [1]. Similarly, among dual EGFR/STAT3 inhibitors built on the same core, compounds 5j and 5k differ only in the aniline substituent yet exhibit EGFR IC₅₀ values of 67 nM and 41 nM, respectively, and STAT3 IC₅₀ values of 5.52 nM and 3.34 nM [2]. The unadorned ortho‑piperidin‑1‑yl‑phenyl group of CAS 917909‑07‑0 confers a distinct electronic and steric environment at the C‑4 amine that cannot be replicated by meta‑ or para‑piperidine regioisomers, N‑methylpiperazine analogues, or halogenated thienopyrimidines such as PRX‑08066. Consequently, assuming functional equivalence among “thienopyrimidine‑4‑amines” risks selecting a compound with orders‑of‑magnitude differences in target engagement and cellular potency.

Quantitative Differentiation Evidence for N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine Versus Closest Analogues


Antiproliferative Potency: Ortho‑Piperidin‑1‑yl‑phenyl Substitution vs. Piperidino‑Thienopyrimidine and Dasatinib‑Hybrid Analogues

In a head‑to‑head panel of thieno[2,3-d]pyrimidine‑4‑amines tested against five human cancer cell lines, the piperidino‑substituted derivative 20f (structurally related to CAS 917909‑07‑0 by the presence of a piperidine moiety) exhibited IC₅₀ values of 12.5 µM (HepG‑2 liver), 15.7 µM (NCI‑H522 lung), 18.3 µM (A‑375 melanoma), 22.1 µM (MIA PaCa‑2 pancreatic), and 19.8 µM (CaCo‑2 colon) [1]. The ortho‑piperidin‑1‑yl‑phenyl substituent in CAS 917909‑07‑0 is expected to further modulate potency and selectivity relative to 20f by altering the dihedral angle between the pyrimidine core and the N‑aryl ring, as demonstrated by docking studies of analogous 4‑anilinothieno[2,3-d]pyrimidines [2].

Anticancer Cytotoxicity Thieno[2,3-d]pyrimidine scaffold

EGFR Kinase Inhibitory Profile: Scaffold‑Hopping Advantage Over Clinically Approved 4‑Anilinoquinazolines

The 4‑substituted‑aminothieno[2,3-d]pyrimidine scaffold, of which CAS 917909‑07‑0 is a member, was explicitly designed as a bioisostere of the 4‑anilinoquinazoline core found in gefitinib and erlotinib [1]. In a direct comparison, thieno[2,3-d]pyrimidine derivative 2a exhibited an IC₅₀ of 13.40 µM against A549 lung cancer cells, surpassing doxorubicin in potency, while derivative 4d achieved an IC₅₀ of 14.13 µM against PC‑3 prostate cancer cells [1]. EGFR enzymatic inhibition was confirmed for these compounds, with the thienopyrimidine core maintaining the key hinge‑binding hydrogen bond with Met‑793 of EGFR while offering improved synthetic tractability and reduced molecular weight relative to quinazoline‑based inhibitors [1].

EGFR Kinase inhibition Bioisostere

5‑HT₂B Receptor Antagonism: Differentiation from the Lead Candidate PRX‑08066

The piperidinylamino‑thieno[2,3-d]pyrimidine chemotype is the basis of PRX‑08066, a selective 5‑HT₂B antagonist that reached Phase II clinical trials for pulmonary arterial hypertension [1]. PRX‑08066 contains a 6‑chloro substituent on the thienopyrimidine core and a 4‑fluorobenzonitrile‑methyl‑piperidine side‑chain, resulting in a molecular weight of 401.9 Da and cLogP >3.5 . CAS 917909‑07‑0, with its unsubstituted thienopyrimidine and ortho‑piperidin‑1‑yl‑phenyl group (MW 310.4 Da), strips away the halogen and the extended benzylic substituent, potentially reducing 5‑HT₂B affinity but also lowering lipophilicity, improving aqueous solubility, and reducing CYP‑mediated metabolism—factors that are critical for CNS penetration and for avoiding the phospholipidosis observed with cationic amphiphilic 5‑HT₂B antagonists [1].

5-HT2B Pulmonary arterial hypertension GPCR

Dual EGFR/STAT3 Inhibition: Benchmarking Against the Most Potent Thieno[2,3-d]pyrimidine Leads

Recent work demonstrates that thieno[2,3-d]pyrimidine‑4‑amines can achieve potent dual EGFR/STAT3 inhibition. Compounds 5j and 5k inhibited EGFR with IC₅₀ values of 67 nM and 41 nM, and STAT3 with IC₅₀ values of 5.52 nM and 3.34 nM, respectively [1]. Both compounds induced apoptosis in MCF‑7 breast cancer cells (Bax up‑regulation, Bcl‑2 down‑regulation, Caspase‑8 and ‑9 activation) and maintained safety toward normal WI‑38 fibroblasts [1]. CAS 917909‑07‑0 shares the identical 4‑aminothieno[2,3-d]pyrimidine hinge‑binding motif with 5j/5k, but its ortho‑piperidin‑1‑yl‑phenyl group replaces the substituted aniline of 5j/5k. According to the reported SAR, variation at the C‑4 aniline position is the primary driver of the EGFR:STAT3 selectivity ratio, suggesting that CAS 917909‑07‑0 may yield a distinct selectivity fingerprint worthy of systematic profiling [1].

Dual inhibition EGFR STAT3 Apoptosis

Procurement‑Relevant Application Scenarios for N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine


Fragment‑Based Lead Discovery for Dual EGFR/STAT3 or 5‑HT₂B Targets

With a molecular weight of 310.4 Da and a hydrogen‑bonding pharmacophore centered on the 4‑aminothieno[2,3-d]pyrimidine core, CAS 917909‑07‑0 meets the physicochemical criteria (MW <300 Da preferred; this compound is borderline) for fragment‑based screening libraries. Its ortho‑piperidin‑1‑yl‑phenyl group provides a single vector for fragment elaboration, while the unsubstituted thienopyrimidine ring leaves positions 5 and 6 available for systematic SAR exploration [1]. Procurement is advisable for programs targeting 5‑HT₂B‑driven pulmonary hypertension or dual EGFR/STAT3‑driven cancers, where the core scaffold has already delivered clinical (PRX‑08066) or low‑nanomolar (5j/5k) candidates [2][3].

Scaffold‑Hopping from Quinazoline‑Based EGFR Inhibitors

The thieno[2,3-d]pyrimidine core has been validated as a bioisostere of the quinazoline scaffold of gefitinib and erlotinib, retaining EGFR hinge‑binding while reducing molecular weight by 30–50 Da [1]. CAS 917909‑07‑0, with its unique ortho‑piperidin‑1‑yl‑phenyl substitution, offers a novel IP position within this bioisostere space. Procurement at the ≥95% purity level is recommended for direct use in EGFR enzymatic assays and cellular antiproliferation screens against the NCI‑60 panel, following the protocols established for compounds 2a and 4d [1].

Selectivity Profiling Against the 5‑HT Receptor Family

Given that the piperidinylamino‑thieno[2,3-d]pyrimidine chemotype is the basis of a patented 5‑HT₂B antagonist series [2], CAS 917909‑07‑0 is a high‑priority candidate for radioligand binding displacement assays across 5‑HT₁A, 5‑HT₂A, 5‑HT₂B, 5‑HT₂C, and 5‑HT₃ receptors. The compound's reduced lipophilicity and absence of halogen substituents, relative to PRX‑08066, may translate into improved subtype selectivity and a cleaner off‑target profile—a hypothesis that can be tested using the standardized protocols of the NIMH Psychoactive Drug Screening Program (PDSP) [2].

Green Chemistry Synthesis and Scale‑Up Feasibility Assessment

The synthesis of 4‑substituted‑aminothieno[2,3-d]pyrimidines has been demonstrated under microwave‑assisted conditions that reduce reaction times from hours to minutes and improve yields relative to conventional thermal methods [3]. CAS 917909‑07‑0, bearing a single piperidine substituent, is synthetically less complex than the bis‑aryl derivatives 5j/5k or the hybrid 22d, suggesting a shorter synthetic route (estimated 3–4 steps from 3‑aminothiophene‑2‑carboxylate precursors) and higher overall yield. Procurement of gram quantities for process chemistry optimization and in vivo pharmacokinetic studies is a logical next step [3].

Quote Request

Request a Quote for N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.